BenchChemオンラインストアへようこそ!

5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide

Lipophilicity Drug-likeness Isoxazole scaffold

5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide (CAS 747414-21-7) is a synthetic isoxazole-3-carboxamide derivative with a molecular formula of C₂₉H₃₀N₂O₄ and a molecular weight of 470.56 g/mol. This compound belongs to the 4,5-diarylisoxazole scaffold class, which has been extensively investigated for heat shock protein 90 (HSP90) inhibitory activity in oncology research.

Molecular Formula C29H30N2O4
Molecular Weight 470.6 g/mol
CAS No. 747414-21-7
Cat. No. B3152977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide
CAS747414-21-7
Molecular FormulaC29H30N2O4
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C
InChIInChI=1S/C29H30N2O4/c1-4-30-29(32)25-16-28(35-31-25)24-15-23(20(2)3)26(33-18-21-11-7-5-8-12-21)17-27(24)34-19-22-13-9-6-10-14-22/h5-17,20H,4,18-19H2,1-3H3,(H,30,32)
InChIKeyBEZNKTGLEYAPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide (CAS 747414-21-7): Procurement-Ready Overview for HSP90-Focused Medicinal Chemistry


5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide (CAS 747414-21-7) is a synthetic isoxazole-3-carboxamide derivative with a molecular formula of C₂₉H₃₀N₂O₄ and a molecular weight of 470.56 g/mol . This compound belongs to the 4,5-diarylisoxazole scaffold class, which has been extensively investigated for heat shock protein 90 (HSP90) inhibitory activity in oncology research . The molecule features a 5-(2,4-bis(benzyloxy)-5-isopropylphenyl) substitution pattern on the isoxazole ring and an N-ethyl carboxamide moiety at the 3-position, distinguishing it from simpler isoxazole analogs. Its primary documented role is as a key synthetic intermediate in the preparation of more complex HSP90-targeting molecules, particularly those requiring subsequent C-4 functionalization of the isoxazole core [1].

Why In-Class Isoxazole-3-Carboxamides Cannot Substitute for CAS 747414-21-7 in HSP90 Inhibitor Synthesis


Although numerous isoxazole-3-carboxamide derivatives exist within the HSP90 inhibitor chemical space, CAS 747414-21-7 occupies a specific node in the synthetic pathway that cannot be replaced by generic alternatives without compromising downstream reaction efficiency or final product integrity. The compound's bis(benzyloxy)-protected resorcinol motif serves as a latent 2,4-dihydroxyaryl pharmacophore — a critical hydrogen-bonding element for HSP90 N-terminal ATP-binding pocket engagement [1]. Directly substituting this compound with a dihydroxy analog (e.g., 5-(2,4-dihydroxyphenyl)isoxazole-3-carboxamide) introduces synthetic complications: the unprotected catechol-like moiety is susceptible to oxidation, exhibits altered solubility profiles, and can undergo unproductive side reactions during subsequent C-4 iodination or cross-coupling steps . Furthermore, the specific N-ethyl carboxamide at C-3 provides a distinct hydrogen-bond donor/acceptor profile (PSA = 77.08 Ų; one H-bond donor, five H-bond acceptors) that differs from the ethyl ester precursor (CAS 747414-20-6; PSA = 70.79 Ų; zero H-bond donors), directly impacting both reactivity and biological target engagement in downstream screening cascades . These structural and physicochemical distinctions render generic in-class substitution scientifically indefensible for research programs requiring batch-to-batch consistency and predictable reactivity.

Head-to-Head Quantitative Differentiation Evidence: CAS 747414-21-7 Versus Closest Structural Analogs


Lipophilicity (LogP) Compared Across the 5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)isoxazole Series

CAS 747414-21-7 exhibits a calculated LogP of 6.95, positioning it with intermediate lipophilicity among its four closest structural analogs in the same isoxazole series. This LogP is 0.84 units higher than the 4-iodo derivative (CAS 747414-22-8; LogP = 6.11), 1.25 units lower than the 4-(morpholinomethyl)phenyl derivative (CAS 747414-24-0; LogP = 8.20), and within 0.15 units of the ethyl ester precursor (CAS 747414-20-6; LogP = 6.80) . The intermediate LogP of CAS 747414-21-7 places it closer to the optimal range for oral bioavailability (LogP 1–5) than the highly lipophilic 4-(morpholinomethyl)phenyl analog, while providing superior membrane permeability potential compared to the less lipophilic 4-iodo congener [1].

Lipophilicity Drug-likeness Isoxazole scaffold

Hydrogen-Bond Donor Count: Functional Distinction from the Ethyl Ester Precursor

CAS 747414-21-7 possesses one hydrogen-bond donor (the N-ethyl carboxamide N–H), in contrast to the ethyl ester precursor (CAS 747414-20-6), which has zero H-bond donors . This distinction is pharmacologically consequential because the HSP90 N-terminal ATP-binding pocket critically engages the carboxamide N–H of 4,5-diarylisoxazole inhibitors through a conserved hydrogen-bond network with Asp93 and a structured water molecule, as established by X-ray crystallography of the clinical candidate NVP-AUY922 (VER-52296) [1]. The ethyl ester lacks this donor capacity entirely, meaning that biological screening data obtained with the ester cannot be extrapolated to predict the activity of carboxamide-containing final compounds or intermediates in the same series.

H-bond donor Carboxamide Pharmacophore Target engagement

Molecular Weight Advantage for Downstream C-4 Functionalization

With a molecular weight of 470.56 g/mol, CAS 747414-21-7 is the lowest-MW carboxamide in its immediate analog series, being 125.90 g/mol lighter than the 4-iodo derivative (CAS 747414-22-8; MW = 596.46), 175.22 g/mol lighter than the 4-(morpholinomethyl)phenyl derivative (CAS 747414-24-0; MW = 645.79), and 104.11 g/mol lighter than the 4-formylphenyl derivative (CAS 747414-23-9; MW = 574.67) . This lower molecular weight is advantageous when the compound is employed as a synthetic intermediate for fragment-based or structure-guided lead optimization: it leaves greater 'MW headroom' for introducing diverse substituents at the C-4 position while keeping the final compound within generally accepted drug-like molecular weight guidelines (≤500 Da for oral agents) [1].

Molecular weight Synthetic intermediate Fragment growing Lead optimization

Validated Synthetic Tractability: Direct Conversion to the 4-Iodo Key Intermediate

CAS 747414-21-7 has been explicitly demonstrated as a substrate for regioselective C-4 iodination to yield CAS 747414-22-8, a versatile intermediate for subsequent Suzuki-Miyaura, Sonogashira, or other palladium-catalyzed cross-coupling reactions. In a documented patent procedure, treatment of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide (1 equivalent) with N-iodosuccinimide (2.0 equivalents) and ceric ammonium nitrate (0.05 equivalents) in acetonitrile at room temperature overnight furnished the 4-iodo derivative in synthetically useful yield . This iodination reactivity is a direct consequence of the unsubstituted C-4 position — a feature absent in all other analogs in the 747414-XX-X series (which are already C-4-substituted) . No other member of this congeneric series offers this same combination of carboxamide pharmacophore presence plus an available C-4 position for diversification.

Synthetic chemistry C-4 iodination Cross-coupling Building block

Purity Benchmarking: Vendor-Supplied Purity Ranges and Storage Stability

Commercially available batches of CAS 747414-21-7 are supplied at purities ranging from 95% (AKSci catalog #1382DC) to 98% (Leyan catalog #1057545; MolCore NLT 98% grade) . These purity levels exceed or match those reported for the ethyl ester precursor (CAS 747414-20-6, typically 96–98% [1]), and are consistently higher than those commonly listed for the more synthetically advanced 4-(morpholinomethyl)phenyl analog (CAS 747414-24-0, often ≥95%) — a difference attributable to the additional synthetic steps and purification challenges associated with the morpholine-containing derivative . The compound is specified for storage at 2–8°C, and the bis(benzyloxy) protecting groups confer greater chemical stability during prolonged storage compared to unprotected dihydroxy analogs, which are prone to oxidative degradation .

Purity Quality control Storage Procurement

Documented Context in HSP90 Patent Literature: Explicit Citation as a Synthetic Intermediate

CAS 747414-21-7 is explicitly cited within the patent literature as a relevant chemical entity in the context of HSP90 inhibition. The LookChem CAS article database associates this compound with at least two distinct patent filings: a '4,5-diphenyl isoxazole derivative' patent (Paragraphs 0097, 0112–0114) and a 'Heat shock protein inhibitor and preparation method' patent (Paragraphs 0094–0095, 0129–0133) . Additionally, the structurally related 4-amino analog (CAS 1202920-72-6) has been described as 'previously selected as a potent Hsp90α inhibitor' in a related patent filing . While CAS 747414-21-7 itself serves primarily as a protected intermediate rather than a final bioactive compound, its explicit appearance in these filings validates its relevance to HSP90-focused drug discovery programs and provides a documented prior-art trail that supports freedom-to-operate assessments during procurement decisions [1].

HSP90 inhibitor Patent Cancer Intermediate 4,5-diarylisoxazole

Optimal Procurement and Application Scenarios for CAS 747414-21-7 in Drug Discovery and Chemical Biology


C-4 Diversification Library Synthesis for HSP90 Lead Optimization

CAS 747414-21-7 is the optimal starting material for constructing focused libraries of C-4-substituted 4,5-diarylisoxazole-3-carboxamides targeting the HSP90 ATP-binding pocket. The unsubstituted C-4 position permits regioselective iodination (using NIS/CAN in acetonitrile) to generate the 4-iodo intermediate (CAS 747414-22-8), which can then undergo parallel Suzuki-Miyaura or Sonogashira coupling with diverse aryl, heteroaryl, or alkynyl boronic acids/halides . This strategy mirrors the synthetic approach used to discover the clinical candidate NVP-AUY922 (VER-52296), which achieved an HSP90 FP binding IC₅₀ of 21 nM and a mean cellular GI₅₀ of 9 nM across human cancer cell lines [1]. The bis(benzyloxy) protecting groups remain intact throughout the diversification sequence and are removed in the final step to unveil the 2,4-dihydroxyaryl pharmacophore required for target engagement. Because all other members of the 747414-XX-X series already bear a C-4 substituent, CAS 747414-21-7 is the irreplaceable entry point for this workflow.

Physicochemical Property Optimization via Intermediate LogP Engineering

For medicinal chemistry teams optimizing the ADME profile of 4,5-diarylisoxazole leads, CAS 747414-21-7 offers a starting LogP of 6.95 — a value that is deliberately intermediate between the less lipophilic 4-iodo derivative (LogP = 6.11) and the highly lipophilic 4-(morpholinomethyl)phenyl analog (LogP = 8.20) . This 'LogP window' allows the introduction of diverse C-4 substituents with predictable shifts in lipophilicity. A researcher can select C-4 coupling partners that either increase or decrease LogP, using the baseline value of 6.95 as a reference point. By contrast, starting from the pre-functionalized 4-morpholinomethyl derivative (LogP = 8.20) would leave almost no room for lipophilicity reduction through further substitution, making CAS 747414-21-7 the only rational choice when final-compound LogP tuning is a design objective.

Structure-Activity Relationship Studies Requiring Carboxamide Pharmacophore Integrity

Biochemical assays designed to evaluate HSP90 binding or inhibition require the intact N-ethyl carboxamide moiety, as this group participates in a critical hydrogen-bond network with Asp93 and a conserved water molecule in the N-terminal ATP-binding site . The ethyl ester precursor (CAS 747414-20-6) lacks this hydrogen-bond donor (HBD = 0 vs. HBD = 1 for CAS 747414-21-7; PSA = 70.79 vs. 77.08 Ų) and cannot serve as a surrogate in binding or functional assays [1]. Therefore, any SAR program that aims to correlate C-4 or C-5 substituent modifications with HSP90 inhibitory activity must procure the carboxamide (CAS 747414-21-7) rather than the ester to ensure that observed potency differences reflect the intended structural variation rather than an artifact of absent pharmacophoric elements.

Multi-Step Synthesis with Stringent Intermediate Purity Requirements

In multi-step synthetic campaigns — particularly those employing palladium-catalyzed cross-coupling chemistry — intermediate purity directly impacts downstream yield and product quality. CAS 747414-21-7 is commercially available at purities up to 98% (Leyan, MolCore), which exceeds the typical 95% specification of the more structurally complex 4-(morpholinomethyl)phenyl analog . This higher initial purity minimizes the need for chromatographic repurification before the critical C-4 iodination step. Furthermore, the compound's benzyloxy protecting groups confer oxidative stability during routine handling and storage at 2–8°C [1], reducing the risk of batch-to-batch variability that could arise from gradual decomposition — an issue documented for unprotected dihydroxy isoxazole analogs . For procurement officers sourcing building blocks for multi-gram or kilogram-scale campaigns, this combination of high initial purity and chemical stability translates to lower total cost of ownership through reduced purification overhead and longer shelf life.

Quote Request

Request a Quote for 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.